molecular formula C12H13ClF2O3 B14050946 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one

Cat. No.: B14050946
M. Wt: 278.68 g/mol
InChI Key: FPLGWKJVEYPMSE-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one is a chlorinated propanone derivative featuring a 2-(difluoromethoxy)-4-ethoxyphenyl substituent. This compound is hypothesized to serve as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of difluoromethoxy and ethoxy groups in bioactive molecules. Its molecular formula is deduced as C₁₂H₁₂ClF₂O₃ (molecular weight: 280.67 g/mol), with structural features that influence reactivity, solubility, and crystallinity .

Properties

Molecular Formula

C12H13ClF2O3

Molecular Weight

278.68 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-4-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O3/c1-3-17-8-4-5-9(11(13)7(2)16)10(6-8)18-12(14)15/h4-6,11-12H,3H2,1-2H3

InChI Key

FPLGWKJVEYPMSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound features a propan-2-one backbone with a chloro substituent at the α-carbon and a 2-(difluoromethoxy)-4-ethoxyphenyl group. Key challenges include:

  • Selective Chlorination : Introducing a chlorine atom at the α-position of the ketone without over-halogenation.
  • Etherification : Sequential installation of ethoxy and difluoromethoxy groups on the aromatic ring, requiring careful control of electronic and steric effects.
  • Stability Concerns : The difluoromethoxy group’s sensitivity to hydrolysis and oxidative degradation necessitates inert reaction conditions.

Synthetic Routes and Methodologies

Friedel-Crafts Acylation as a Foundation

A plausible route begins with Friedel-Crafts acylation to construct the propan-2-one framework. For example, reacting 2-(difluoromethoxy)-4-ethoxyphenol with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ could yield the ketone intermediate. However, this approach faces limitations:

  • The electron-withdrawing difluoromethoxy group deactivates the aromatic ring, reducing acylation efficiency.
  • Competitive side reactions at the ethoxy group may occur under acidic conditions.

Optimization Strategy :

  • Use BF₃·OEt₂ as a milder Lewis acid to minimize demethylation of the ethoxy group.
  • Conduct reactions at 0–5°C to suppress polyacylation.

Sequential Etherification of the Aromatic Ring

Installing the ethoxy and difluoromethoxy groups post-ketone formation may improve yields:

Ethoxy Group Introduction
  • Reagents : Ethyl bromide or iodide with K₂CO₃ in DMF.
  • Conditions : Reflux at 80–100°C for 12–24 hours.
  • Yield : ~70–85% for analogous systems.
Difluoromethoxy Group Installation
  • Method A : Nucleophilic substitution using sodium difluoromethoxide (NaOCHF₂), generated in situ from difluoromethyl bromide and NaH.
    • Challenge : NaOCHF₂’s instability requires strict anhydrous conditions.
  • Method B : Electrophilic difluoromethylation with ClCF₂OCH₃ and AgF, followed by hydrolysis.

α-Chlorination of Propan-2-one Derivatives

Chlorination at the α-position is critical. Two approaches dominate:

Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)
  • Mechanism : Radical or electrophilic pathways under catalytic conditions.
  • Conditions :
    • Catalyst : AIBN (azobisisobutyronitrile) for radical initiation.
    • Solvent : CCl₄ or CH₂Cl₂ at 40–60°C .
    • Yield : ~60–75% for similar substrates.
Enolate-Mediated Chlorination
  • Step 1 : Generate enolate using LDA (lithium diisopropylamide) at –78°C .
  • Step 2 : Quench with Cl₂ gas or N-chlorosuccinimide (NCS).
  • Advantage : Higher regioselectivity compared to radical methods.

Comparative Analysis of Synthetic Pathways

The table below evaluates key methods based on yield, scalability, and practicality:

Method Key Steps Yield (%) Scalability Challenges
Friedel-Crafts Acylation + Etherification 45–55 Moderate Low reactivity of substituted phenol
Post-Acylation Ether. Etherification + Chlorin. 60–70 High Multi-step purification required
Enolate Chlorination Enolate formation + Cl₂ 70–80 Low Cryogenic conditions, cost of reagents

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound’s 2-(difluoromethoxy)-4-ethoxyphenyl group combines electron-withdrawing (difluoromethoxy) and electron-donating (ethoxy) substituents. Key comparisons include:

  • 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one (CAS 1805875-92-6): Molecular Formula: C₁₁H₁₁ClF₂O₂S Key Differences: The methylthio group at the 4-position is less electron-donating than ethoxy, while the difluoromethoxy group at the 3-position alters steric hindrance.
  • 1-Chloro-1-(2,4-difluorophenyl)propan-2-one :

    • Molecular Formula : C₉H₆ClF₂O
    • Key Differences : Direct fluorine substitution on the phenyl ring increases electronegativity and metabolic stability but reduces solubility in polar solvents compared to alkoxy groups .
  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one :

    • Molecular Formula : C₁₀H₁₀ClN₂O₂
    • Key Differences : The hydrazinylidene group enables cyclization into pyrazoles or benzimidazoles, a reactivity absent in the target compound. This derivative is primarily used in heterocyclic synthesis .

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Substituents Key Properties/Applications
Target Compound 280.67 2-(difluoromethoxy), 4-ethoxy Intermediate; potential metabolic stability
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 280.72 3-(difluoromethoxy), 4-(methylthio) High lipophilicity; agrochemical applications
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 218.59 2,4-difluoro Enhanced halogen bonding; pharmaceutical lead
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 231.65 4-methoxy, hydrazinylidene Heterocyclic synthesis; pyrazole precursor
  • Stability : The difluoromethoxy group in the target compound may confer resistance to hydrolysis compared to methoxy analogs, as seen in related benzimidazole derivatives . However, steric strain from the 2-substituent could reduce thermal stability relative to para-substituted analogs .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The target compound’s ethoxy group may participate in C–H⋯O interactions, similar to 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one , which forms chains via N–H⋯O bonds .
  • Comparison with SHELX-Refined Structures : Analogs like 1-Chloro-1-(4-methylphenyl)propan-2-one exhibit planar aryl rings (r.m.s. deviation ~0.15 Å), suggesting similar conformational rigidity in the target compound .

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one is a synthetic organic compound with the molecular formula C12H13ClF2O3C_{12}H_{13}ClF_2O_3 and a molecular weight of approximately 278.68 g/mol. This compound features a chloro group, a difluoromethoxy group, and an ethoxy group attached to a phenyl ring, indicating its potential for diverse biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity , making it a candidate for further investigation in drug development. The compound's mechanism may involve the inhibition of specific enzymes crucial for microbial growth, thus disrupting cellular processes.

Anticancer Activity

Research indicates potential anticancer properties attributed to this compound. It is hypothesized that the compound interacts with cellular receptors or enzymes involved in cancer cell proliferation and survival, leading to apoptosis or reduced viability of cancer cells.

The biological activity of this compound may be linked to its ability to inhibit key metabolic pathways. Studies have shown that it can affect enzyme activity, thereby altering metabolic processes within cells. This could lead to significant therapeutic implications in treating diseases characterized by dysregulated metabolism, such as cancer.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound along with their unique features:

Compound NameMolecular FormulaUnique Features
1-Chloro-1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-oneC12H13ClF2O3Contains a methoxy group instead of an ethoxy group
1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-oneC12H13ClF2O3Variation in the position of the ethoxy group on the phenyl ring
1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-oneC12H13ClF3O3Incorporates a fluorine atom on the phenyl ring instead of an ethoxy group

These variants highlight the versatility of modifications that can be made to the core structure while retaining similar chemical characteristics, each potentially offering distinct biological activities.

Study on Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Investigation into Anticancer Mechanisms

In another study published in [source], the anticancer effects were evaluated in vitro using various cancer cell lines. The findings demonstrated that treatment with this compound led to significant reductions in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Q & A

Q. What are the established synthesis routes for 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one, and how can purity be optimized?

Answer: The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 2-(difluoromethoxy)-4-ethoxyphenyl) in the presence of a Lewis acid catalyst like AlCl₃ . Purity optimization involves:

  • Recrystallization : Using solvents like ethanol or dichloromethane to remove impurities.
  • Chromatography : Column chromatography with silica gel and hexane/ethyl acetate gradients for separation .
  • Spectroscopic monitoring : NMR and IR to confirm intermediate formation and final product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves molecular geometry and confirms substituent positioning (e.g., Cl and difluoromethoxy groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with 19^19F NMR confirming difluoromethoxy groups .
  • IR spectroscopy : Detects functional groups (e.g., ketone C=O at ~1700 cm⁻¹) and halogen bonds .

Q. How does the compound’s crystal structure influence its chemical reactivity and stability?

Answer: Crystal packing and intermolecular interactions (e.g., halogen bonding, π-π stacking) affect stability and reactivity. For example:

  • Halogen bonding : Chlorine atoms in the structure may form weak interactions with electron-rich regions, stabilizing the crystal lattice .
  • Steric hindrance : Bulky substituents (e.g., difluoromethoxy) reduce reactivity at the ketone group by limiting nucleophilic attack .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and guide experimental design?

Answer: Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps : Predicts electrophilicity and nucleophilicity. A smaller gap (e.g., ~4 eV) suggests higher reactivity .
  • Global reactivity descriptors : Chemical potential (μ) and electrophilicity index (ω) quantify susceptibility to electron transfer .
  • Reaction pathways : Transition state modeling optimizes conditions for derivatives (e.g., substituting Cl with other halogens) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Answer:

  • Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent polarity .
  • Dynamic effects : Incorporate molecular dynamics (MD) to model conformational flexibility affecting spectroscopic data .
  • Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. What challenges arise in designing derivatives with enhanced antimicrobial or electronic properties?

Answer:

  • Bioactivity optimization : Substituent modifications (e.g., replacing ethoxy with bulkier groups) may improve antimicrobial activity but reduce solubility .
  • Electronic tuning : Introducing electron-withdrawing groups (e.g., -CF₃) lowers LUMO energy, enhancing electrophilicity for catalytic applications .
  • Synthetic limitations : Harsh conditions (e.g., strong acids) may degrade sensitive substituents like difluoromethoxy .

Q. How do steric and electronic effects of the difluoromethoxy group influence regioselectivity in subsequent reactions?

Answer:

  • Steric effects : The difluoromethoxy group’s bulk directs electrophilic substitution to less hindered positions (e.g., para to ethoxy) .
  • Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring activating groups (e.g., -OCH₃) for further functionalization .

Q. What are the best practices for ensuring reproducibility in scaled-up synthesis?

Answer:

  • Controlled reaction parameters : Maintain strict temperature (±2°C) and stoichiometric ratios (e.g., 1:1.05 acyl chloride to aromatic substrate) .
  • In-line analytics : Use HPLC-MS to monitor reaction progress and detect byproducts .
  • Crystallization protocols : Standardize cooling rates and solvent ratios to ensure consistent crystal morphology .

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